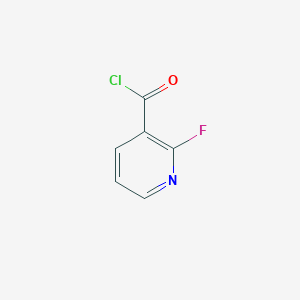
2-Fluoropyridine-3-carbonyl chloride
概要
説明
2-Fluoropyridine-3-carbonyl chloride (2-FPC) is a versatile chemical compound with a wide range of applications in organic synthesis and scientific research. 2-FPC is a colorless liquid that is soluble in most organic solvents, making it an ideal reagent for organic synthesis. It is also used in various scientific research applications, such as the synthesis of organic compounds and the study of biochemical and physiological effects.
科学的研究の応用
Iridium Catalyzed C-C and C-H Bond Forming Hydrogenations
- The use of commercially available (2-fluoro)allyl chloride in highly enantioselective iridium-catalyzed carbonyl (2-fluoro)allylations via transfer hydrogenation, leading to the synthesis of syn-3-fluoro-1-alcohols (Hassan, Montgomery, & Krische, 2012).
Fluorine-18 Labelled Fluoropyridines for Medical Imaging
- The development of fluorine-18 labelled fluoropyridines for Positron Emission Tomography (PET) imaging, with a focus on overcoming limitations in synthesizing more stable 3-fluoro and 5-fluoropyridines (Carroll, Nairne, & Woodcraft, 2007).
Cu-catalyzed Atom Transfer Radical Addition Reactions
- The application of fluoroalkylsulfonyl chlorides in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes, producing α-chloro-β-fluoroalkylcarbonyl products (Tang & Dolbier, 2015).
Metallation of π-Deficient Heteroaromatic Compounds
- Studying the metallation of π-deficient heterocyclic compounds, including the regioselective lithiation of 3-fluoropyridine (Marsais & Quéguiner, 1983).
Synthesis of Dopamine D3 Receptor PET Imaging Compounds
- Synthesis of fluoro substituted pyridinylcarboxamides and their phenylazo analogues for potential dopamine D3 receptor PET imaging (Nebel et al., 2014).
Photoredox Systems for Catalytic Fluoromethylation
- Development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, significant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Photolytic Destruction in Wastewaters
- Studying the photolytic degradation of 2-fluoropyridine in pharmaceutical effluents, highlighting its susceptibility to photolytic degradation (Stapleton et al., 2006).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The development of fluorinated chemicals has been steadily increased .
作用機序
Target of Action
It’s structurally similar to 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile , which is used as a synthetic precursor for various pharmaceuticals .
Mode of Action
Compounds like this often participate in nucleophilic substitution reactions . In these reactions, a leaving group (in this case, the chloride) is replaced by a nucleophile, leading to the formation of new functional groups .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various pharmaceuticals, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Similar compounds are used in the synthesis of various pharmaceuticals, suggesting that they may have significant biological effects .
Action Environment
Similar compounds are often used in controlled laboratory environments, suggesting that factors such as temperature, ph, and solvent can affect their reactivity .
特性
IUPAC Name |
2-fluoropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5(10)4-2-1-3-9-6(4)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHBILBNECDYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620824 | |
| Record name | 2-Fluoropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119899-26-2 | |
| Record name | 2-Fluoropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


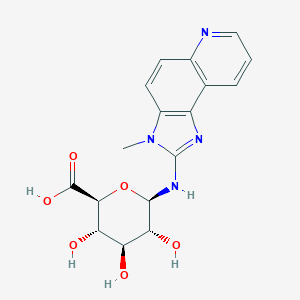



![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
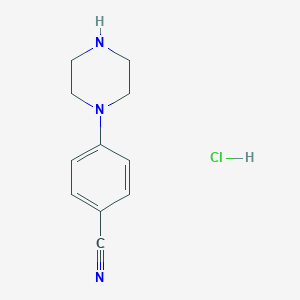

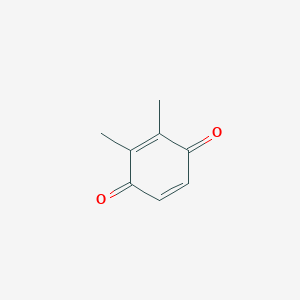
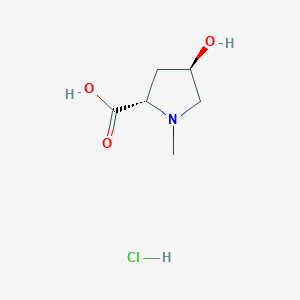
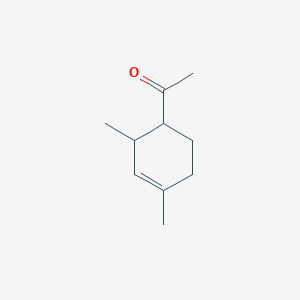
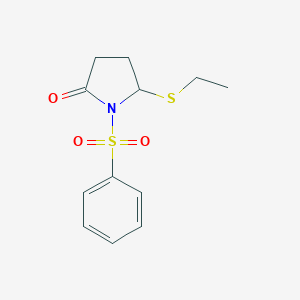

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)